Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

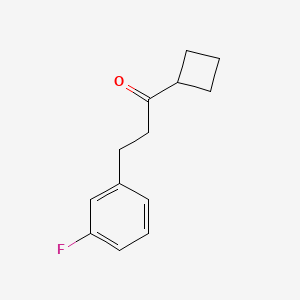

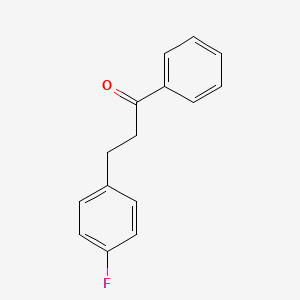

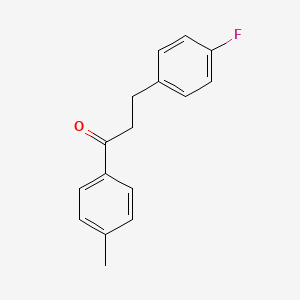

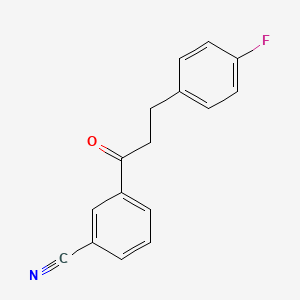

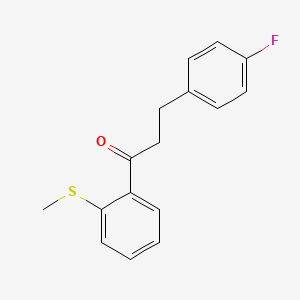

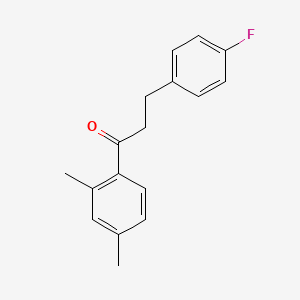

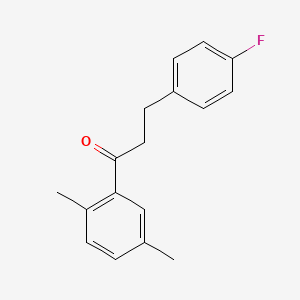

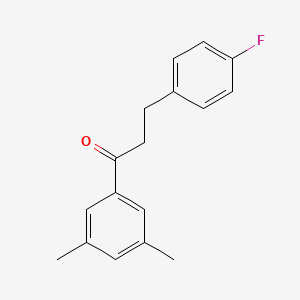

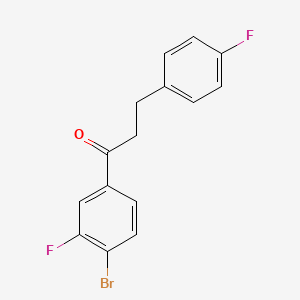

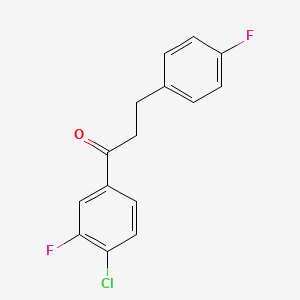

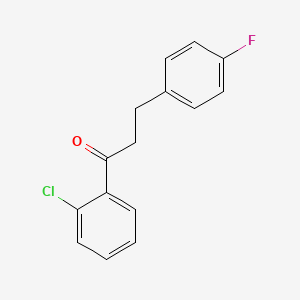

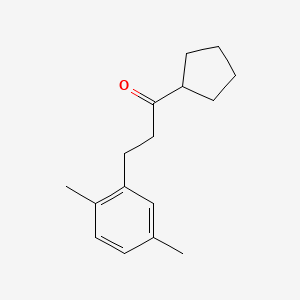

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone is an organic compound with the molecular formula C16H22O . It is used in research and has a molecular weight of 230.35 .

Molecular Structure Analysis

The molecular structure of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone consists of a cyclopentyl group (a five-membered carbon ring), a 2,5-dimethylphenyl group (a phenyl ring with methyl groups at the 2nd and 5th positions), and an ethyl ketone group (a carbonyl group with an ethyl group attached) .Physical And Chemical Properties Analysis

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone is a compound with a molecular weight of 230.35 . The boiling point and other physical and chemical properties are not specified in the search results .Wissenschaftliche Forschungsanwendungen

1. Chiral Organopalladium-Amine Complexes

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone derivatives have been utilized in designing and synthesizing chiral organopalladium-amine complexes. These complexes demonstrate significant stereoselectivity in asymmetric cycloaddition reactions, highlighting their potential in chiral synthesis (Li et al., 2003).

2. Transfer Hydrogenation of Ketones

Compounds structurally related to Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone are involved in the synthesis of (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes, which act as catalysts for transfer hydrogenation of ketones. This process has implications for chemical synthesis and industrial applications (Magubane et al., 2017).

3. Synthesis of Quinolin-8-ols and Tetrahydroquinolin-8-ols

Derivatives of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone have been used in the cyclization of ketone oximes to synthesize quinolin-8-ols and tetrahydroquinolin-8-ols, showcasing their role in the production of complex organic compounds (Uchiyama et al., 1998).

4. Sigmatropic Rearrangements

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone related compounds have been studied for their role in sigmatropic rearrangements, which are crucial reactions in organic chemistry for the synthesis of diverse molecular structures (Zsindely & Schmid, 1968).

5. Electrochemical Synthesis

Electroreduction of similar γ-ethynl ketones leads to the production of methylenecyclopentanols, indicating the utility of cyclopentyl-based compounds in electrochemical synthesis and the formation of cyclic alcohols (Shono et al., 1976).

6. Polymer Synthesis

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone derivatives, such as 3,5-dimethylphenyl methacrylate, have been synthesized and used to create polymers. These polymers have been characterized for their solubility, thermal properties, and molecular weight, demonstrating the importance of such compounds in polymer science (Vijayanand et al., 2002).

Safety And Hazards

The safety data sheet for Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone provides several precautionary statements. These include recommendations to avoid contact with air and water due to possible violent reactions and flash fires, to handle under inert gas and protect from moisture, to keep away from heat/sparks/open flames/hot surfaces, and to use only outdoors or in a well-ventilated area . It also advises wearing protective gloves/clothing/eye protection/face protection and respiratory protection in case of inadequate ventilation .

Eigenschaften

IUPAC Name |

1-cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-12-7-8-13(2)15(11-12)9-10-16(17)14-5-3-4-6-14/h7-8,11,14H,3-6,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQNGQUVKNOXES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644767 |

Source

|

| Record name | 1-Cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone | |

CAS RN |

898754-20-6 |

Source

|

| Record name | 1-Cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.